3-[(4-Methoxyphenyl)amino]-6-methylphenol
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Overview
Description
3-[(4-Methoxyphenyl)amino]-6-methylphenol is an organic compound with a complex structure that includes a methoxyphenyl group and a methylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-6-methylphenol typically involves the reaction of 4-methoxyaniline with 6-methylphenol under specific conditions. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of other reducing agents like lithium aluminum hydride (LiAlH4). These methods are optimized for higher yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antioxidant properties.
Industry: It is used in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In terms of anticancer activity, the compound induces apoptosis in cancer cells by interacting with cellular pathways that regulate cell death and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]phenol
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
3-[(4-Methoxyphenyl)amino]-6-methylphenol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of methoxy and methyl groups enhances its stability and makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-2-methylphenol |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(9-14(10)16)15-11-5-7-13(17-2)8-6-11/h3-9,15-16H,1-2H3 |
InChI Key |
IWGJSBBNWSTUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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